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Compound of Interest

Compound Name:
Tert-butyl 3-oxo-1,4-diazepane-1-

carboxylate

Cat. No.: B173802 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of tert-butyl 3-oxo-1,4-diazepane-1-
carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug

development. The document details its chemical properties, a proposed synthetic route with a

detailed experimental protocol, and explores its potential biological significance by examining

the well-established pharmacology of structurally related compounds. The central 1,4-

diazepan-3-one core is a key pharmacophore in several centrally active agents, suggesting the

potential for this molecule as a scaffold or intermediate in the development of novel

therapeutics.

Chemical Identity and Properties
tert-butyl 3-oxo-1,4-diazepane-1-carboxylate is a Boc-protected derivative of a saturated

seven-membered diazepine ring containing a ketone functionality.

IUPAC Name:tert-butyl 3-oxo-1,4-diazepane-1-carboxylate[1]

Synonyms: 1-Boc-3-oxo-1,4-diazepane, 1-Boc-3-oxohomopiperazine, 3-Oxo-[1][2]diazepane-1-

carboxylic acid tert-butyl ester[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b173802?utm_src=pdf-interest
https://www.benchchem.com/product/b173802?utm_src=pdf-body
https://www.benchchem.com/product/b173802?utm_src=pdf-body
https://www.benchchem.com/product/b173802?utm_src=pdf-body
https://www.benchchem.com/product/b173802?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Tert-butyl-3-oxo-1_4-diazepane-1-carboxylate
https://pubchem.ncbi.nlm.nih.gov/compound/Tert-butyl-3-oxo-1_4-diazepane-1-carboxylate
https://pubchem.ncbi.nlm.nih.gov/compound/Tert-butyl-1_4-diazepane-1-carboxylate
https://pubchem.ncbi.nlm.nih.gov/compound/Tert-butyl-3-oxo-1_4-diazepane-1-carboxylate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b173802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Physicochemical Data
Property Value Source

Molecular Formula C₁₀H₁₈N₂O₃ PubChem[1]

Molecular Weight 214.26 g/mol PubChem[1]

CAS Number 179686-38-5 PubChem[1]

Appearance
Not explicitly stated, likely a

solid
-

Solubility

Not explicitly stated, expected

to be soluble in organic

solvents

-

Proposed Synthesis and Experimental Protocol
While a specific, peer-reviewed synthesis for tert-butyl 3-oxo-1,4-diazepane-1-carboxylate is

not readily available in the literature, a plausible and efficient synthetic route can be proposed

based on established methodologies for analogous compounds, particularly the synthesis of

tert-butyl 4-oxoazepane-1-carboxylate[3][4]. The proposed method involves a ring expansion of

a readily available N-Boc protected piperazinone.

Proposed Synthetic Scheme

Reagents and Conditions

tert-butyl 2-oxo-1-piperazinecarboxylate tert-butyl 3-oxo-1,4-diazepane-1-carboxylate Ring Expansion Ethyl diazoacetate
BF₃·OEt₂

Click to download full resolution via product page

Caption: Proposed synthesis of tert-butyl 3-oxo-1,4-diazepane-1-carboxylate.

Detailed Experimental Protocol
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Materials:

tert-butyl 2-oxo-1-piperazinecarboxylate

Ethyl diazoacetate

Boron trifluoride diethyl etherate (BF₃·OEt₂)

Anhydrous diethyl ether (Et₂O)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Ethyl acetate

Hexanes

Procedure:

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with tert-butyl 2-oxo-

1-piperazinecarboxylate (1 equivalent) and anhydrous diethyl ether.

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

Addition of Reagents: A solution of ethyl diazoacetate (1.1 equivalents) in anhydrous diethyl

ether is added dropwise to the stirred reaction mixture over a period of 30 minutes,

maintaining the internal temperature below -70 °C.

Catalyst Addition: Boron trifluoride diethyl etherate (1.1 equivalents) is then added dropwise

over 30 minutes, ensuring the temperature does not exceed -70 °C.
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Reaction Monitoring: The reaction is stirred at -78 °C for 2-4 hours. The progress of the

reaction is monitored by thin-layer chromatography (TLC).

Quenching: Upon completion, the reaction is quenched by the slow addition of saturated

aqueous sodium bicarbonate solution at -78 °C. The mixture is then allowed to warm to room

temperature.

Workup: The organic layer is separated, and the aqueous layer is extracted with diethyl ether

(3 x). The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, filtered, and concentrated under reduced pressure.

Purification: The crude product is purified by silica gel column chromatography using a

gradient of ethyl acetate in hexanes to afford the pure tert-butyl 3-oxo-1,4-diazepane-1-
carboxylate.

Potential Biological Activity and Signaling Pathway
Direct experimental data on the biological activity of tert-butyl 3-oxo-1,4-diazepane-1-
carboxylate is not currently published. However, its core structure, the 1,4-diazepan-3-one

moiety, is a critical component of the benzodiazepine class of drugs, which are well-known for

their effects on the central nervous system (CNS).

The GABAa Receptor Signaling Pathway
Benzodiazepines, such as diazepam, exert their therapeutic effects by modulating the activity

of the γ-aminobutyric acid type A (GABAa) receptor, the primary inhibitory neurotransmitter

receptor in the CNS.

Mechanism of Action:

GABAa Receptor Structure: The GABAa receptor is a ligand-gated ion channel composed of

five subunits that form a central chloride (Cl⁻) ion pore.

GABA Binding: When GABA binds to its specific site on the receptor, the channel opens,

allowing Cl⁻ ions to flow into the neuron. This influx of negative charge hyperpolarizes the

neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.
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Benzodiazepine Modulation: Benzodiazepines bind to a distinct allosteric site on the GABAa

receptor, known as the benzodiazepine binding site. This binding event does not open the

channel directly but rather enhances the effect of GABA. It increases the frequency of the

chloride channel opening when GABA is bound, leading to an enhanced inhibitory signal.
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Click to download full resolution via product page

Caption: Simplified signaling pathway of GABAa receptor modulation by benzodiazepines.

Given the structural similarity of the 1,4-diazepan-3-one core in tert-butyl 3-oxo-1,4-
diazepane-1-carboxylate to the benzodiazepine scaffold, it is plausible that this molecule, or

its derivatives, could exhibit activity at the GABAa receptor. The tert-butoxycarbonyl (Boc)

protecting group makes it an ideal intermediate for further chemical modifications to explore

structure-activity relationships (SAR) and develop novel CNS-active agents.

Conclusion
tert-butyl 3-oxo-1,4-diazepane-1-carboxylate is a valuable heterocyclic compound with a

straightforward proposed synthesis. Its structural relationship to the well-established

benzodiazepine class of drugs strongly suggests its potential as a building block or lead

compound in the discovery of new modulators of the GABAa receptor. Further investigation into

the biological activity of this molecule and its derivatives is warranted to explore its therapeutic

potential in the field of neuroscience and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b173802#tert-butyl-3-oxo-1-4-diazepane-1-
carboxylate-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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